Butachlor

描述

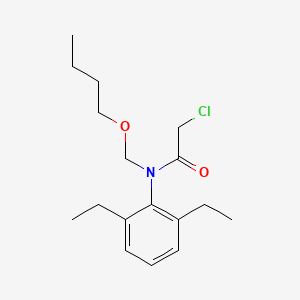

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h8-10H,4-7,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPHPIREJKHECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCN(C1=C(C=CC=C1CC)CC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034402 | |

| Record name | Butachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber or light yellow liquid; [HSDB] Light yellow liquid; [MSDSonline] | |

| Record name | Butachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

156 °C at 0.5 mm Hg | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

114 °C (open cup); 93 °C (closed cup), >135 °C (Tag closed cup) | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents, including diethyl ether, acetone, benzene, ethanol, ethyl acetate, and hexane, In water, 20 mg/l at 20 °C | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.070 g/mL at 25 °C | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000029 [mmHg], 2.90X10-6 mm Hg at 25 °C | |

| Record name | Butachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amber liquid, Light yellow oil | |

CAS No. |

23184-66-9 | |

| Record name | Butachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23184-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butachlor [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023184669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTACHLOR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NU90OO5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

<-5 °C | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Butachlor Action in Monocot Weeds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butachlor, a chloroacetamide herbicide, is a cornerstone of pre-emergent weed control in various agricultural systems, particularly in rice cultivation. Its efficacy is rooted in a highly specific biochemical mechanism that selectively targets and disrupts a fundamental process in the early stages of monocot weed development. This technical guide provides a comprehensive exploration of the molecular mechanism of action of this compound, focusing on its role as a potent inhibitor of very-long-chain fatty acid (VLCFA) synthesis. We delve into the specific enzymatic target, the downstream physiological consequences, and present detailed experimental protocols for studying its effects. Quantitative data on its inhibitory actions are summarized, and key biochemical pathways and experimental workflows are visualized to facilitate a deeper understanding for research and development professionals.

Introduction

This compound (N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide) is a selective, systemic herbicide primarily absorbed by the germinating shoots of susceptible plants[1][2]. It is highly effective against annual grasses and some broad-leaved weeds, making it a valuable tool for integrated weed management. The herbicidal activity of this compound is attributed to its ability to interfere with lipid biosynthesis, a pathway crucial for various aspects of plant growth and development[2][3]. Understanding the precise mechanism of this inhibition is critical for optimizing its use, managing herbicide resistance, and developing novel herbicidal compounds.

The Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The principal mode of action of this compound in monocot weeds is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs)[4]. VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various cellular structures, including cuticular waxes, suberin, and cellular membranes. The inhibition of VLCFA synthesis disrupts these vital components, leading to the ultimate demise of the developing weed seedling.

The Target Enzyme: β-Ketoacyl-CoA Synthase (KCS)

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE). This compound, like other chloroacetamide herbicides, specifically targets the first and rate-limiting enzyme in this cycle: β-ketoacyl-CoA synthase (KCS) .

The KCS enzyme catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA, thereby adding two carbon units to the fatty acid chain. This compound acts as an irreversible inhibitor of KCS, effectively halting the entire VLCFA elongation process. This inhibition is highly specific and occurs at very low concentrations of the herbicide.

Downstream Physiological Consequences

The inhibition of KCS and the subsequent depletion of VLCFAs trigger a cascade of detrimental physiological effects in susceptible monocot weeds:

-

Disruption of Cell Division and Growth: VLCFAs are critical for the formation and stability of cell membranes. Their absence impairs cell division and expansion, leading to stunted growth of the emerging shoot and roots.

-

Reduced Cuticular Wax Deposition: The protective waxy cuticle on the plant surface is primarily composed of VLCFA derivatives. A reduction in VLCFA synthesis leads to a thinner and less effective cuticle, making the seedling more susceptible to environmental stress and desiccation.

-

Inhibition of Seedling Emergence: The overall disruption of cellular processes and structural components prevents the successful emergence of the seedling from the soil.

Secondary Effects on Other Metabolic Processes

While the primary target of this compound is VLCFA synthesis, studies have also reported its inhibitory effects on other metabolic processes, such as protein and RNA synthesis. However, these are generally considered to be secondary effects that occur at higher concentrations and as a consequence of the primary disruption of lipid metabolism and overall cellular stress.

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize quantitative data from various studies on the effects of this compound on monocot weeds and related model systems.

Table 1: Dose-Response of this compound on Weed Growth

| Plant Species | Parameter Measured | This compound Concentration | % Inhibition/Effect | Reference |

| Italian Ryegrass | Fresh Biomass | 5 mg/L | >50% reduction | |

| Italian Ryegrass | Fresh Biomass | 40 mg/L | Significant further reduction | |

| Aquatic Plants (general) | Growth and Photosynthesis | Increasing concentrations | Negative impact |

Table 2: Inhibition of Biochemical Processes by this compound

| Plant/Cell System | Process | This compound Concentration (µM) | Incubation Time | % Inhibition | Reference |

| Red Kidney Bean (isolated cells) | Protein Synthesis | 10 | 120 min | 19% | |

| Red Kidney Bean (isolated cells) | RNA Synthesis | 10 | 120 min | 17% | |

| Red Kidney Bean (isolated cells) | Lipid Synthesis | 10 | 120 min | 40% | |

| Rice (shoots) | Protein Synthesis | 50 | - | 55% | |

| Rice (roots) | Protein Synthesis | 50 | - | 81% | |

| Barnyardgrass (shoots) | Protein Synthesis | 50 | - | 65% | |

| Barnyardgrass (roots) | Protein Synthesis | 50 | - | 90% | |

| Barnyardgrass (roots) | RNA Synthesis | 50 | - | 33% |

Experimental Protocols

Protocol for Measuring Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation

This protocol is adapted from methodologies used to study the effects of herbicides on VLCFA synthesis.

Objective: To determine the in vitro effect of this compound on VLCFA elongase activity in microsomes isolated from a susceptible monocot weed.

Materials:

-

Seeds of a susceptible monocot weed (e.g., barnyardgrass)

-

This compound stock solution (in acetone or DMSO)

-

HEPES-KOH buffer (100 mM, pH 7.2)

-

Reduced nicotinamide adenine dinucleotide phosphate (NADPH), 20 mM

-

Reduced nicotinamide adenine dinucleotide (NADH), 20 mM

-

Stearoyl-CoA or Arachidoyl-CoA (2 mM)

-

[2-¹⁴C] malonyl-CoA (0.2 mM)

-

Acetone/n-hexane (4:3, v/v)

-

6% HCl

-

Liquid scintillation counter and scintillation cocktail

-

Microcentrifuge and tubes

-

Homogenizer

Methodology:

-

Microsome Isolation:

-

Germinate weed seeds in the dark for 3-4 days.

-

Harvest the etiolated shoots and homogenize them in cold extraction buffer.

-

Centrifuge the homogenate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

-

VLCFA Elongase Assay:

-

Prepare reaction mixtures containing:

-

30 µL of microsomal suspension

-

3 µL of this compound solution at various concentrations (or solvent control)

-

5 µL of 20 mM NADPH

-

5 µL of 20 mM NADH

-

5 µL of 2 mM stearoyl-CoA or arachidoyl-CoA

-

5 µL of 0.2 mM [2-¹⁴C] malonyl-CoA

-

7 µL of 100 mM HEPES-KOH buffer (pH 7.2)

-

-

Incubate the reaction mixtures at 30°C for 30-60 minutes.

-

-

Extraction and Quantification of Labeled Fatty Acids:

-

Stop the reaction by adding a suitable solvent.

-

Extract the labeled fatty acids with 1080 µL of acetone/n-hexane (4:3, v/v).

-

Wash the organic phase with 200 µL of 6% HCl to remove unreacted [2-¹⁴C] malonyl-CoA.

-

Measure the radioactivity in the organic phase using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of VLCFA elongation inhibition by comparing the radioactivity in the this compound-treated samples to the control.

-

Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition) via probit analysis.

-

Protocol for a this compound Dose-Response Assay in a Monocot Weed

This protocol provides a framework for assessing the whole-plant effects of this compound.

Objective: To determine the effective concentration of this compound that inhibits the growth of a target monocot weed.

Materials:

-

Seeds of a susceptible monocot weed

-

Pots or trays with a suitable soil or soilless medium

-

This compound stock solution

-

Growth chamber with controlled light, temperature, and humidity

Methodology:

-

Planting:

-

Sow a predetermined number of weed seeds at a consistent depth in each pot.

-

-

Herbicide Application:

-

Prepare a series of this compound solutions at different concentrations (e.g., 0, 0.1, 1, 10, 100 µM).

-

Apply the this compound solutions to the soil surface immediately after planting (pre-emergence).

-

-

Growth Conditions:

-

Place the pots in a growth chamber with optimal conditions for weed germination and growth.

-

Water the pots as needed, avoiding leaching of the herbicide.

-

-

Data Collection:

-

After a set period (e.g., 14-21 days), carefully harvest the emerged seedlings.

-

Measure various growth parameters, such as:

-

Shoot and root length

-

Fresh and dry weight

-

Visual injury ratings

-

-

-

Data Analysis:

-

Calculate the percent inhibition of each growth parameter relative to the untreated control.

-

Determine the EC₅₀ value (the concentration of this compound that causes a 50% reduction in a given growth parameter) using a suitable dose-response model (e.g., log-logistic).

-

Visualizing the Mechanism and Workflows

Signaling Pathway of this compound's Action

Caption: this compound's mechanism of action, inhibiting KCS in the VLCFA synthesis pathway.

Experimental Workflow for VLCFA Inhibition Assay

Caption: Workflow for determining this compound's inhibition of VLCFA elongase activity.

Conclusion

This compound's herbicidal activity against monocot weeds is a direct result of its potent and specific inhibition of β-ketoacyl-CoA synthase (KCS), a key enzyme in the very-long-chain fatty acid (VLCFA) biosynthesis pathway. This targeted disruption of a fundamental metabolic process leads to a cascade of physiological failures, ultimately preventing the successful establishment of the weed seedling. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for researchers and professionals in the field of weed science and herbicide development. This knowledge is crucial for the continued effective use of this compound, the management of potential resistance, and the rational design of next-generation herbicides with improved efficacy and environmental profiles.

References

An In-depth Technical Guide to the Physicochemical Properties of Butachlor Herbicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butachlor, a member of the chloroacetanilide class of herbicides, is a selective, pre-emergence herbicide used extensively in agriculture, particularly in rice cultivation.[1] Its primary function is to control annual grasses and certain broad-leaved weeds.[1] The efficacy and environmental fate of this compound are intrinsically linked to its physicochemical properties. Understanding these properties is paramount for developing effective formulations, predicting its environmental behavior, and assessing its toxicological profile. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of its mode of action and degradation pathways.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, providing a quantitative basis for its behavior in various environmental and biological systems.

| Property | Value | Reference(s) |

| IUPAC Name | N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide | |

| CAS Number | 23184-66-9 | |

| Molecular Formula | C₁₇H₂₆ClNO₂ | [2] |

| Molecular Weight | 311.86 g/mol | |

| Physical State | Light yellow to amber-colored liquid at room temperature | [2] |

| Odor | Faint, sweet odor | |

| Melting Point | < -5 °C | |

| Boiling Point | 156 °C at 0.5 mmHg | |

| Decomposition Temperature | 156 °C | [3] |

| Vapor Pressure | 0.24 mPa (20 °C) | |

| Henry's Law Constant | 3.74 x 10⁻³ Pa m³ mol⁻¹ (25 °C) | |

| Water Solubility | 20 mg/L (20-25 °C) | |

| Solubility in Organic Solvents | Highly soluble in acetone, ethanol, xylene, diethyl ether, benzene, and ethyl acetate | |

| Octanol-Water Partition Coefficient (log P) | 4.5 | |

| Soil Adsorption Coefficient (Koc) | Estimated at 6700; values can range from 856 to 1109 L/kg depending on soil composition | |

| Stability | Stable to UV light and indefinitely stable at temperatures up to 45 °C |

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standardized experimental protocols, often following guidelines established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of this compound is typically determined using the Flask Method , suitable for substances with solubilities above 10⁻² g/L.

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the saturated aqueous phase is then determined analytically.

Methodology:

-

Preparation: An excess amount of this compound is added to a flask containing purified water.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the necessary equilibration time.

-

Phase Separation: The solution is centrifuged or filtered to separate the undissolved this compound from the aqueous phase.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with an Electron Capture Detector (ECD).

-

Calculation: The water solubility is reported as the mean of at least three replicate determinations.

Determination of Vapor Pressure (OECD Guideline 104)

Various methods can be employed to determine the vapor pressure of this compound, including the Gas Saturation Method or the Spinning Rotor Method .

Principle (Gas Saturation Method): A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

Methodology:

-

Apparatus: A temperature-controlled chamber houses the sample, and a system for precise control and measurement of the inert gas flow is used.

-

Saturation: A slow, constant stream of an inert gas (e.g., nitrogen) is passed over the this compound sample, ensuring saturation.

-

Trapping: The vapor-saturated gas is passed through a trap (e.g., a cold trap or a sorbent tube) to collect the this compound.

-

Quantification: The amount of this compound collected in the trap is quantified using an appropriate analytical method (e.g., GC-MS or GC-ECD).

-

Calculation: The vapor pressure is calculated using the ideal gas law and the measured mass of this compound, the volume of gas passed, and the temperature. The determination is performed at a minimum of two temperatures to establish the vapor pressure curve.

Determination of Octanol-Water Partition Coefficient (log P) (OECD Guideline 107)

The Shake-Flask Method is a common procedure for determining the octanol-water partition coefficient (P_ow_ or K_ow_) for substances with a log P_ow_ in the range of -2 to 4.

Principle: this compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of this compound in each phase is measured to determine the partition coefficient.

Methodology:

-

Solvent Preparation: n-octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

-

Test Preparation: A stock solution of this compound is prepared in n-octanol. This solution is then added to a mixture of n-octanol and water in a vessel, with varying volume ratios of the two phases across different test runs.

-

Equilibration: The vessel is shaken at a constant temperature (e.g., 20-25 °C) until equilibrium is reached.

-

Phase Separation: The two phases are separated by centrifugation.

-

Analysis: The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method like HPLC-UV or GC-ECD.

-

Calculation: The partition coefficient (P_ow_) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The final value is typically reported as log P_ow_.

Determination of Soil Adsorption Coefficient (Koc) (OECD Guideline 106)

The Batch Equilibrium Method is used to determine the adsorption/desorption characteristics of this compound in soil.

Principle: A solution of this compound is equilibrated with a soil sample. The concentration of this compound remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.

Methodology:

-

Soil Preparation: Several different soil types with varying organic carbon content, clay content, and pH are used. The soils are air-dried and sieved.

-

Preliminary Test (Tier 1): A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to assess the stability of this compound during the experiment.

-

Adsorption Phase: Known concentrations of this compound in a 0.01 M CaCl₂ solution (to mimic soil solution ionic strength) are added to soil samples in centrifuge tubes.

-

Equilibration: The tubes are agitated (e.g., on a shaker) in the dark at a constant temperature (e.g., 20 °C) for the predetermined equilibration time.

-

Phase Separation: The samples are centrifuged to separate the soil from the aqueous solution.

-

Analysis: The concentration of this compound in the supernatant is measured.

-

Calculation: The amount of this compound adsorbed to the soil is calculated from the initial and equilibrium concentrations in the solution. The adsorption distribution coefficient (Kd) is determined. The soil organic carbon-water partitioning coefficient (Koc) is then calculated by normalizing Kd to the fraction of organic carbon in the soil.

Mandatory Visualizations

Signaling Pathway: Mode of Action

This compound's herbicidal activity stems from its inhibition of the synthesis of very-long-chain fatty acids (VLCFAs). This disruption prevents the formation of essential components for cell membrane development in germinating weeds.

Caption: this compound's mode of action via inhibition of VLCFA synthase.

Experimental Workflow: this compound Residue Analysis in Soil

The analysis of this compound residues in environmental samples like soil is crucial for monitoring its persistence and distribution. A typical workflow involves extraction, cleanup, and chromatographic analysis.

Caption: Workflow for this compound residue analysis in soil samples.

Logical Relationship: Biodegradation Pathway of this compound

This compound can be degraded in the environment by microorganisms through several pathways, primarily involving dealkylation and hydrolysis reactions.

Caption: Proposed microbial degradation pathways of this compound.

References

Environmental fate and transport of butachlor in soil

An In-Depth Technical Guide to the Environmental Fate and Transport of Butachlor in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of the herbicide this compound in the soil environment. This compound, a pre-emergence chloroacetanilide herbicide, is widely used in agriculture, particularly for rice cultivation.[1] Understanding its behavior in soil—including its persistence, mobility, and degradation pathways—is critical for assessing its environmental impact and ensuring its safe use.

Adsorption and Desorption in Soil

The retention of this compound in soil is primarily governed by adsorption-desorption processes, which influence its availability for degradation, plant uptake, and transport. The extent of adsorption is significantly affected by soil properties, especially organic matter and clay content.[2][3]

This compound generally exhibits weak to moderate adsorption in soils. The adsorption process is often spontaneous and exothermic. Studies have shown that the adsorption of this compound is positively correlated with the soil's organic carbon content and cation exchange capacity (CEC). The adsorption isotherms for this compound are typically well-described by the Freundlich and linear models, with L-type isotherms being commonly observed, indicating a decreasing affinity for adsorption sites as concentration increases.

Table 1: this compound Soil Adsorption Coefficients

| Soil Type | Organic Carbon (%) | Clay (%) | pH | K_d_ (mL/g) | K_oc_ (L/kg) | Reference |

| Silty Clay Loam | High | - | - | 29.07 | - | |

| Silt Loam | Low | - | - | 5.05 | - | |

| Krasnozem | 3.54 | 53.2 | 4.9 | - | - | |

| Fluvo-aquic soil | 1.02 | 23.5 | 7.8 | - | - | |

| Phaeozem | 4.65 | 31.8 | 6.5 | - | - |

Note: K_d_ (soil-water distribution coefficient) and K_oc_ (organic carbon-water partition coefficient) values are key indicators of a pesticide's tendency to bind to soil particles. Higher values indicate stronger binding and lower mobility.

Experimental Protocol: Batch Equilibrium Adsorption Study

This protocol, based on the OECD 106 guideline, is used to determine the adsorption characteristics of this compound in soil.

-

Soil Preparation: Air-dry representative soil samples and sieve them through a 2 mm mesh to remove large debris. Characterize the soil for properties such as pH, organic carbon content, texture, and CEC.

-

Solution Preparation: Prepare a stock solution of this compound in a 0.01 M CaCl₂ solution. The calcium chloride solution helps to maintain a constant ionic strength and flocculate soil colloids. Prepare a series of working solutions of varying concentrations (e.g., 1 to 50 mg/L) by diluting the stock solution.

-

Equilibration: Add a known mass of soil (e.g., 5 g) to centrifuge tubes. Add a specific volume of a this compound working solution to each tube to achieve a predetermined soil-to-solution ratio (e.g., 1:5 w/v). Include control samples without soil to check for adsorption to the container walls.

-

Shaking: Shake the tubes at a constant temperature (e.g., 25°C) for a predetermined equilibrium time (e.g., 24 hours), which should be established in preliminary kinetic experiments.

-

Separation: Centrifuge the tubes at high speed (e.g., 3500 rpm for 15 minutes) to separate the soil from the supernatant.

-

Analysis: Filter the supernatant through a 0.22 μm syringe filter. Analyze the concentration of this compound remaining in the solution (C_e_) using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: Calculate the amount of this compound adsorbed to the soil (C_s_) using the formula: C_s_ = (C_0_ - C_e_) * V / m, where C_0_ is the initial concentration, V is the volume of the solution, and m is the mass of the soil. Plot C_s_ versus C_e_ to generate the adsorption isotherm and calculate K_d_ and K_oc_ values.

Degradation in Soil

Degradation is the primary mechanism for the dissipation of this compound from the soil environment. It can occur through both biotic (microbial) and abiotic processes, with microbial degradation being the most significant factor.

The persistence of this compound in soil is often expressed as its half-life (DT₅₀), which can vary widely depending on environmental conditions. Reported half-life values range from as short as 1.6 days to over 100 days. Factors influencing the degradation rate include soil type, temperature, moisture, organic matter content, and the presence of specific this compound-degrading microorganisms. Repeated applications of this compound can lead to accelerated degradation, as indigenous microbial populations adapt to using the herbicide as a substrate. The half-lives were observed to decrease from 12.5 days after the first application to 4.5 and 3.2 days after the second and third applications, respectively.

Table 2: Half-Life (DT₅₀) of this compound in Soil Under Various Conditions

| Soil Type | Condition | Application Rate | DT₅₀ (days) | Reference |

| Alluvial Soil | - | 0.67 mg/kg | 8.7 - 103.8 | |

| Coastal Saline Soil | - | 0.67 mg/kg | 9.7 - 107.5 | |

| Alfisol | With Organic Manure | 1.0 kg/ha | 12.5 | |

| Alfisol | Without Organic Manure | 1.0 kg/ha | 17.7 | |

| Alfisol | With Organic Manure | 2.0 kg/ha | 17.7 | |

| Alfisol | Without Organic Manure | 2.0 kg/ha | 21.5 | |

| Non-rhizosphere soil | Lab incubation | 10 mg/kg | 19.9 | |

| Wheat rhizosphere soil | Lab incubation | 10 mg/kg | 11.0 | |

| Inoculated rhizosphere | Lab incubation | 10 mg/kg | 2.9 | |

| Laboratory Study | First application | Recommended dosage | 12.5 | |

| Laboratory Study | Second application | Recommended dosage | 4.5 | |

| Laboratory Study | Third application | Recommended dosage | 3.2 |

Degradation Pathways and Metabolites

The microbial degradation of this compound involves several biochemical reactions, including dealkylation, deacylation, dechlorination, and hydrolysis. The specific pathway can vary depending on the microbial species involved. Several bacterial strains, such as Bacillus cereus, Bacillus altitudinis, and Pseudomonas sp., have been identified as capable of degrading this compound.

Key identified metabolites from the degradation of this compound include:

-

2-chloro-N-(2,6-diethylphenyl) acetamide

-

2,6-diethylaniline

-

N-(butoxymethyl)-N-(2-chloroethyl)-2,6-diethylaniline

-

N-(butoxymethyl)-2,6-diethyl-N-propylaniline

-

N-(butoxymethyl)-N-(2,6-diethyl phenyl)acetamide

Ultimately, these intermediate metabolites can be further mineralized to carbon dioxide and water.

References

Unraveling the Fate of Butachlor in Aquatic Ecosystems: A Technical Guide to Degradation Pathways

For Immediate Release

[City, State] – November 28, 2025 – In a comprehensive effort to consolidate the current scientific understanding of butachlor degradation, this technical guide offers researchers, scientists, and drug development professionals an in-depth look at the various pathways through which this widely used herbicide breaks down in aquatic environments. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the degradation processes to facilitate a deeper understanding of this compound's environmental fate.

This compound, a pre-emergence herbicide used extensively in agriculture, can contaminate aquatic ecosystems through runoff and leaching, posing potential risks to non-target organisms.[1][2] Understanding its degradation is crucial for environmental risk assessment and the development of effective remediation strategies. The primary mechanisms governing this compound degradation in aquatic environments are biodegradation, photodegradation, and hydrolysis, with microbial action being a major contributor to its breakdown in soil and water.[3]

Quantitative Insights into this compound Degradation

The persistence of this compound in aquatic environments is influenced by a variety of factors, including temperature, pH, and the presence of microorganisms and catalysts. The following tables summarize the quantitative data from various studies on this compound degradation under different conditions.

Table 1: Half-life and Degradation Rates of this compound under Photodegradation

| Temperature (°C) | Rate Constant (k, h⁻¹) | Half-life (t½, hours) | Light Source | Reference |

| 20 | 0.004 | 175 | UV Light | [4][5] |

| 30 | 0.007 | 100 | UV Light | |

| 40 | 0.041 | 17.5 | UV Light | |

| 50 | 0.12 | 5.8 | UV Light |

Table 2: Microbial Degradation of this compound by Various Strains

| Microbial Strain | Initial this compound Concentration (mg/L) | Degradation Efficiency (%) | Time (days) | Reference |

| Bacillus altitudinis A16 | 50 | 90 | 5 | |

| Bacillus cereus DC-1 | 100 | >80 | 0.5 | |

| Trichoderma viride | 50 | 98 | 15 | |

| Pseudomonas alcaligenes | 50 | 75 | 21 | |

| Paracoccus sp. Y3B-1 | Not Specified | 65.5 | 3 | |

| Syntrophic pair O4ab | 100 | Complete | Not Specified | |

| Microbial Consortium SMC1 | 2000 | 60 | 8.3 |

Table 3: Photocatalytic Degradation of this compound

| Catalyst | Catalyst Dosage (g/L) | pH | Degradation Efficiency (%) | Light Source | Reference |

| TiO₂ | 0.5 | 9 | 98.5 | Visible Light | |

| ZnO | 0.5 | 7 | 96.3 | Visible Light |

Core Experimental Protocols

A standardized approach to studying this compound degradation is essential for reproducible and comparable results. The following sections detail the methodologies commonly employed in biodegradation and photodegradation studies.

Biodegradation Experimental Protocol

This protocol outlines the steps for assessing the microbial degradation of this compound.

-

Isolation and Enrichment of Degrading Microorganisms:

-

Collect soil or water samples from a this compound-contaminated site.

-

Inoculate a minimal salt medium (MSM) containing this compound (e.g., 50-100 mg/L) as the sole carbon source with the environmental sample.

-

Incubate at a controlled temperature (e.g., 30°C) with shaking (e.g., 150 rpm) for several days to enrich for this compound-degrading microorganisms.

-

Repeat the enrichment process by transferring an aliquot of the culture to fresh MSM with a potentially higher concentration of this compound.

-

Isolate individual colonies by plating the enriched culture on solid media (e.g., Luria-Bertani agar) and select distinct colonies for further screening.

-

-

Degradation Assay:

-

Prepare a liquid culture of the isolated strain in a suitable growth medium (e.g., PTYG medium).

-

Harvest exponentially growing cells by centrifugation and wash them with a sterile mineral medium.

-

Inoculate a known density of the washed cells into a mineral medium containing a specific concentration of this compound (e.g., 100 mg/L).

-

Incubate the cultures under controlled conditions (e.g., 28°C, 150 rpm).

-

Collect samples at regular time intervals to measure bacterial growth (e.g., OD₆₀₀) and the residual concentration of this compound.

-

Include an uninoculated control to account for abiotic degradation.

-

-

Analytical Methods:

-

Extract this compound from the samples using a suitable organic solvent (e.g., methanol, hexane/ethyl acetate).

-

Filter the extract and analyze the this compound concentration using High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile and water.

-

Identify degradation metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Photodegradation Experimental Protocol

This protocol describes the methodology for studying the photodegradation of this compound.

-

Sample Preparation:

-

Prepare an aqueous solution of this compound of a known concentration in deionized water.

-

-

Irradiation Experiment:

-

Place the this compound solution in a quartz tube or a photoreactor.

-

Irradiate the solution with a UV lamp or expose it to visible light, depending on the experimental setup.

-

Maintain a constant temperature using a water bath or a temperature-controlled chamber.

-

Collect samples at different time intervals.

-

-

Analysis:

-

Measure the residual concentration of this compound in the collected samples using Gas Chromatography with a micro-electron capture detector (GC-μECD) or HPLC.

-

Determine the degradation kinetics, which often follows first-order kinetics.

-

Visualizing the Degradation Pathways

The breakdown of this compound involves a series of chemical transformations, leading to various intermediate metabolites. The following diagrams, generated using the DOT language, illustrate the key biotic and abiotic degradation pathways.

Caption: Proposed microbial degradation pathway of this compound.

Caption: Overview of abiotic degradation processes for this compound.

Key Degradation Pathways and Metabolites

Biodegradation

Microbial degradation is a significant route for this compound dissipation in aquatic systems. A diverse range of bacteria and fungi have been identified with the ability to break down this compound, often utilizing it as a source of carbon and energy. The degradation pathways can vary between different microbial species but often involve a series of key steps:

-

Dechlorination: This is a critical initial step in the detoxification of this compound.

-

Dealkylation and Dehalogenation: Various enzymatic reactions, including N-dealkylation and C-dealkylation, lead to the formation of several intermediate metabolites.

-

Hydroxylation and Aromatic Ring Cleavage: Subsequent reactions can introduce hydroxyl groups to the aromatic ring, making it susceptible to cleavage and eventual mineralization.

Commonly identified metabolites from microbial degradation include 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), 2,6-diethylaniline (DEA), and 2,6-diethylphenol. Some microbial consortia have demonstrated the ability to completely mineralize this compound to carbon dioxide and water.

Photodegradation

This compound can be degraded by sunlight, particularly by UV irradiation. The rate of photodegradation is significantly influenced by factors such as temperature, with higher temperatures leading to a more rapid breakdown. The photochemical reaction of this compound in water generally follows first-order kinetics. The process involves the absorption of light energy, leading to the excitation of the this compound molecule and subsequent chemical transformations.

Photocatalytic Degradation

The degradation of this compound can be enhanced in the presence of semiconductor photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) under visible or UV light. This process generates highly reactive oxygen species that can effectively break down the herbicide. Studies have shown that TiO₂ can be more effective than ZnO in degrading this compound, with degradation efficiency being influenced by pH and catalyst dosage.

Conclusion

This technical guide provides a consolidated overview of the current knowledge on this compound degradation pathways in aquatic environments. The presented data and methodologies offer a valuable resource for researchers working on environmental remediation and the development of safer agricultural chemicals. The visualization of degradation pathways aims to provide a clear and concise understanding of the complex processes involved in the breakdown of this herbicide. Further research into the enzymatic and genetic basis of microbial degradation will be instrumental in developing robust bioremediation technologies for this compound-contaminated sites.

References

An In-depth Technical Guide to the Toxicological Effects of Butachlor on Non-target Aquatic Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butachlor, a widely used pre-emergent herbicide, poses a significant ecotoxicological risk to non-target aquatic organisms. Its pervasive use in agriculture leads to contamination of adjacent water bodies, where it can induce a range of adverse effects, from acute mortality to chronic sublethal impacts. This technical guide provides a comprehensive overview of the toxicological effects of this compound on a variety of aquatic species, including fish, invertebrates, and plants. It synthesizes quantitative toxicity data, details common experimental methodologies for assessing this compound's impact, and visually represents the key molecular pathways and experimental workflows. The information presented herein is intended to support researchers, scientists, and professionals in the fields of environmental toxicology and drug development in understanding and evaluating the environmental risks associated with this compound.

Acute and Chronic Toxicity of this compound

This compound exposure can lead to both lethal and sublethal effects in a dose-dependent manner. The acute toxicity is typically characterized by the median lethal concentration (LC50), which is the concentration of this compound that is lethal to 50% of a test population over a specified period, commonly 96 hours. Chronic exposure to lower concentrations can result in a variety of sublethal effects, including impacts on growth, reproduction, and overall health. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are key metrics for assessing chronic toxicity.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of this compound to various non-target aquatic organisms as reported in the scientific literature.

Table 1: Acute Toxicity (LC50) of this compound to Aquatic Vertebrates and Invertebrates

| Species | Life Stage | Exposure Duration (hours) | LC50 (mg/L) | Reference |

| Channa punctata (Snakehead murrel) | - | 24 | 0.30 | [1] |

| 48 | 0.25 | [1] | ||

| Tilapia zillii | - | 24 | 3.13 | [1] |

| 48 | 1.93 | [1] | ||

| 72 | 1.27 | [1] | ||

| 96 | 1.25 | |||

| Rutilus frisii Kutum (Caspian kutum) | - | 96 | 0.26 | |

| Oncorhynchus mykiss (Rainbow trout) | - | 96 | 0.52 | |

| Lepomis macrochirus (Bluegill sunfish) | - | 96 | 0.44 | |

| Cyprinus carpio (Common carp) | - | 96 | 0.32 | |

| Ictalurus punctatus (Channel catfish) | - | 96 | 0.14 | |

| Eriocheir sinensis (Chinese mitten crab) | Juvenile | 24 | 4.22 | |

| 48 | 1.84 | |||

| 72 | 0.34 | |||

| 96 | 0.14 | |||

| Fejervarya limnocharis (Paddy field frog) | Tadpole | 96 | 0.87 | |

| Daphnia magna (Water flea) | - | 24 | 2.55 |

Table 2: Chronic Toxicity of this compound to Aquatic Algae

| Species | Endpoint | Exposure Duration (hours) | Concentration (mg/L) | Reference |

| Pseudokirchneriella subcapitata | EC50 | 72 | 0.002 | |

| NOEC | 72 | 0.0008 | ||

| Desmodesmus subspicatus | EC50 | 72 | 0.019 | |

| NOEC | 72 | 0.0016 |

Sublethal Toxicological Effects

Beyond acute lethality, this compound induces a spectrum of sublethal effects that can significantly impair the health and sustainability of aquatic populations. These include oxidative stress, genotoxicity, and reproductive and developmental toxicity.

Oxidative Stress

A primary mechanism of this compound toxicity is the induction of oxidative stress. This compound exposure can lead to an overproduction of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components such as lipids, proteins, and DNA. To counteract this, organisms have an antioxidant defense system, which includes enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST), as well as non-enzymatic antioxidants like reduced glutathione (GSH). However, prolonged or high-level exposure to this compound can overwhelm this defense system, leading to cellular damage. Lipid peroxidation, often measured as malondialdehyde (MDA) levels, is a key indicator of oxidative damage to cell membranes.

Table 3: Effects of this compound on Oxidative Stress Biomarkers in Fish

| Species | Tissue | This compound Concentration (ppm) | Effect on Biomarker | Reference |

| Clarias gariepinus (African catfish) | Liver | 1, 2, 2.5 | Increased MDA, SOD, CAT, GSH, GST | |

| Kidney | 1, 2, 2.5 | Increased MDA, SOD, CAT; Decreased GSH, GST | ||

| Gills | 1, 2, 2.5 | Increased MDA; Decreased SOD, CAT, GSH, GST | ||

| Heart | 1, 2, 2.5 | Increased MDA; Decreased SOD, CAT, GSH, GST |

Genotoxicity

This compound has been shown to be genotoxic, meaning it can damage the genetic material (DNA) of aquatic organisms. This can lead to mutations, chromosomal aberrations, and impaired cellular function. Common methods for assessing genotoxicity include the micronucleus assay, which detects small, extranuclear bodies containing chromosome fragments, and the comet assay, which measures DNA strand breaks.

Table 4: Genotoxic Effects of this compound on Aquatic Organisms

| Species | Assay | This compound Concentration | Observed Effect | Reference |

| Cirrhinus mrigala (Mrigal carp) | Micronucleus Assay | 1.0 ppm | Significant increase in micronuclei frequency | |

| Clarias batrachus (Walking catfish) | Comet Assay | 1, 2, 2.5 ppm | Significant increase in comet tail length (DNA damage) | |

| Fejervarya limnocharis (Paddy field frog) | - | < 0.48 mg/L | DNA damage |

Reproductive and Developmental Toxicity

This compound can act as an endocrine disruptor, interfering with the hormonal systems of aquatic organisms, which can have profound effects on reproduction and development. In fish, exposure to this compound has been linked to reduced fecundity, altered sex hormone levels, and changes in the expression of genes related to reproduction. Developmental toxicity has also been observed, with exposure to this compound during early life stages causing malformations and increased mortality in zebrafish embryos.

Table 5: Reproductive and Developmental Effects of this compound in Zebrafish (Danio rerio)

| Endpoint | This compound Concentration (µg/L) | Observed Effect | Reference |

| Fecundity | 50, 100 | Significantly decreased | |

| Gonadosomatic Index (GSI) | 50, 100 | Significantly reduced in males | |

| Plasma Testosterone (T) | 100 | Significantly decreased in females | |

| Plasma 17β-estradiol (E2) | 100 | Significantly decreased in females | |

| Plasma Vitellogenin (VTG) | 100 | Significantly increased in males | |

| vtg1 gene expression | 4-20 µM | Significantly induced | |

| Embryonic Development | 4-20 µM | Pericardial and yolk sac edema, increased mortality |

Experimental Protocols

Standardized methodologies are crucial for accurately assessing the toxicological effects of this compound. The following sections outline the general protocols for key experiments cited in this guide.

Acute Toxicity Testing in Fish (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.

-

Test Organism: A recommended fish species such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) is used.

-

Test Conditions: Fish are exposed to a range of this compound concentrations in a controlled environment with specific temperature, pH, and water hardness. The test can be static (water is not changed), semi-static (water is renewed periodically), or flow-through (water is continuously replaced).

-

Procedure: A minimum of seven fish are used for each test concentration and for the control group. Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 values and their 95% confidence limits are calculated for each observation time using statistical methods such as probit analysis.

Oxidative Stress Biomarker Assays

These assays quantify the extent of oxidative stress in tissues of organisms exposed to this compound.

-

Lipid Peroxidation (MDA) Assay: This assay measures the levels of malondialdehyde, a product of lipid peroxidation. The thiobarbituric acid reactive substances (TBARS) method is commonly used, where MDA reacts with thiobarbituric acid to produce a colored product that can be measured spectrophotometrically.

-

Antioxidant Enzyme Activity Assays:

-

Superoxide Dismutase (SOD): SOD activity is often measured by its ability to inhibit the photoreduction of nitroblue tetrazolium (NBT).

-

Catalase (CAT): CAT activity is typically determined by measuring the rate of hydrogen peroxide decomposition.

-

Glutathione S-Transferase (GST): GST activity is assayed by measuring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione.

-

-

Reduced Glutathione (GSH) Assay: GSH levels are commonly measured using Ellman's reagent (DTNB), which reacts with GSH to produce a yellow-colored product.

Genotoxicity Assays

-

Micronucleus Assay:

-

Sample Collection: Peripheral blood is collected from the fish.

-

Smear Preparation: A thin blood smear is made on a microscope slide and stained with a DNA-specific stain like Giemsa.

-

Analysis: The frequency of micronucleated erythrocytes is determined by scoring a large number of cells under a microscope.

-

-

Comet Assay (Single Cell Gel Electrophoresis):

-

Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., erythrocytes).

-

Embedding and Lysis: The cells are embedded in agarose on a microscope slide and then lysed to remove membranes and cytoplasm, leaving behind the DNA.

-

Electrophoresis: The slides are placed in an electrophoresis chamber under alkaline conditions, which causes the broken DNA fragments to migrate out of the nucleus, forming a "comet tail."

-

Analysis: The length and intensity of the comet tail, which are proportional to the amount of DNA damage, are measured using image analysis software.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the toxicology of this compound.

Caption: this compound-induced oxidative stress pathway in aquatic organisms.

Caption: General experimental workflow for assessing this compound toxicity.

Conclusion

The data presented in this technical guide clearly demonstrate that this compound is toxic to a wide range of non-target aquatic organisms. The observed effects, including acute lethality, oxidative stress, genotoxicity, and reproductive impairment, highlight the potential for this compound to disrupt aquatic ecosystems. A thorough understanding of these toxicological endpoints and the methodologies used to assess them is essential for conducting accurate environmental risk assessments and for the development of safer alternatives. The information compiled herein serves as a valuable resource for researchers and professionals working to mitigate the environmental impact of herbicides and to ensure the health and sustainability of our aquatic environments.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Butachlor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes of Butachlor, a selective, pre-emergent acetanilide herbicide. This document details the core chemical synthesis routes, experimental protocols, and the industrial manufacturing workflow, supported by quantitative data and process visualizations.

Introduction to this compound

This compound, with the chemical name N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide, is a widely used herbicide for the control of annual grasses and certain broad-leaved weeds in rice, cotton, and other crops.[] It functions by inhibiting the synthesis of very long-chain fatty acids in weeds, thereby arresting their growth. This guide explores the chemical pathways and industrial processes involved in its production.

Chemical Synthesis of this compound

There are three primary synthesis routes for the production of this compound, each with distinct methodologies and resulting yields.

Synthesis Route 1: From 2,6-Diethylaniline and Chloroacetyl Chloride

This common industrial method involves a two-step process. The first step is the chloroacetylation of 2,6-diethylaniline to form the intermediate N-(2,6-diethylphenyl)chloroacetamide. The second step is the reaction of this intermediate with a butylating agent.

Step 1: Synthesis of N-(2,6-diethylphenyl)chloroacetamide

In this step, 2,6-diethylaniline is reacted with chloroacetyl chloride.

-

Experimental Protocol:

-

In a reaction vessel, 2,6-diethylaniline is dissolved in a suitable solvent such as glacial acetic acid.

-

Chloroacetyl chloride is then added slowly to the solution while maintaining a controlled temperature.[2]

-

The reaction mixture is stirred for a specified duration to ensure complete reaction.

-

The resulting product, N-(2,6-diethylphenyl)chloroacetamide, is then isolated.

-

Step 2: Synthesis of this compound

The intermediate from Step 1 is then reacted with a butylating agent, such as butyl isocyanate or chloromethyl butyl ether. A common method involves the condensation of 2-chloro-N-(2,6-diethylphenyl)acetamide with butyl isocyanate.[3]

-

Experimental Protocol:

-

The N-(2,6-diethylphenyl)chloroacetamide intermediate is dissolved in a solvent like ethanol or dioxane.[3]

-

Butyl isocyanate is added to the mixture, often in the presence of a catalyst to improve the reaction yield.[3]

-

The reaction produces this compound and hydrogen chloride as a byproduct.

-

The mixture is then neutralized, and the crude this compound is purified.

-

Quantitative Data for Synthesis Route 1

| Parameter | Value | Reference |

| Intermediate Yield | >95% | |

| Final Product Yield | 90% | |

| Purity (Technical Grade) | 94% |

Synthesis Route 2: From 2,6-Diethylaniline and Monochloroacetic Acid

This alternative route also begins with 2,6-diethylaniline but utilizes monochloroacetic acid in the presence of a phosphorus halide.

-

Experimental Protocol:

-

2,6-Diethylaniline and monochloroacetic acid are reacted in the presence of a catalyst such as phosphorus trichloride (PCl₃), phosphorus oxychloride (POCl₃), or phosphorus pentachloride (PCl₅) without a solvent. This reaction forms the intermediate 2',6'-diethyl-2-chloroacetanilide.

-

The intermediate is then reacted with chloromethyl butyl ether in an alkaline aqueous solution to yield this compound.

-

Quantitative Data for Synthesis Route 2

| Parameter | Value | Reference |

| Reactant Mole Ratio (Aniline:Acid:PCl₃) | 1 : 1.15-1.5 : 0.35-0.6 | |

| Reaction Temperature (Intermediate) | 85-105 °C | |

| Reaction Time (Intermediate) | 1-3 hours | |

| Reactant Mole Ratio (Intermediate:Ether) | 1 : 1-1.5 | |

| Reaction Temperature (Final Product) | 10-50 °C | |

| Reaction Time (Final Product) | 0.5-1 hour | |

| Overall Yield | 90% |

Synthesis Route 3: Tertiary Imine Method

This method involves the reaction of a tertiary imine with an alcohol.

-

Experimental Protocol:

-

A tertiary imine is added dropwise into ethanol under controlled cooling (8-12 °C).

-

The reaction temperature is maintained between 25-35 °C with stirring for 6-10 hours.

-

This reaction yields this compound and hydrogen chloride.

-

Quantitative Data for Synthesis Route 3

| Parameter | Value | Reference |

| Initial Reaction Temperature | 8-12 °C | |

| Reaction Temperature | 25-35 °C | |

| Reaction Time | 6-10 hours | |

| Yield | >92% | |

| Purity | 96% |

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical synthesis routes for this compound.

Caption: Synthesis Route 1: Chloroacetylation of 2,6-Diethylaniline.

Caption: Synthesis Route 2: Reaction with Monochloroacetic Acid.

Caption: Synthesis Route 3: The Tertiary Imine Method.

Industrial Manufacturing Process Overview

The industrial-scale manufacturing of this compound is a multi-stage process that ensures high purity and consistent quality of the final product.

Raw Material Procurement

The primary raw materials for this compound synthesis include 2,6-diethylaniline, chloroacetyl chloride (or monochloroacetic acid), and a butylating agent (e.g., butyl isocyanate or chloromethyl butyl ether). Solvents, catalysts, and reagents for purification are also procured at this stage.

Chemical Synthesis

The chosen synthesis route is carried out in large-scale chemical reactors under controlled conditions of temperature, pressure, and stirring. The selection of the synthesis route depends on factors such as raw material availability, cost, and desired product purity.

Purification

Crude this compound obtained from the synthesis step contains impurities and byproducts. Purification is crucial to achieve the desired technical grade. Common purification methods include:

-

Neutralization: To remove acidic byproducts like hydrogen chloride.

-

Washing: The crude product is washed to remove water-soluble impurities.

-

Distillation or Crystallization: To separate this compound from other organic impurities.

-

Filtration: To remove any solid impurities.

A specific purification method involves washing the crude product with an ammonium chloride solution followed by extraction to separate the this compound oil.

Formulation

The purified technical-grade this compound is then formulated into commercial products. This typically involves dissolving the active ingredient in a solvent system and adding adjuvants such as emulsifiers to create an emulsifiable concentrate (EC) or impregnating it onto a solid carrier to produce granules.

Quality Control

Stringent quality control measures are implemented throughout the manufacturing process. This includes testing the purity of raw materials, monitoring reaction progress, and analyzing the final product for its active ingredient content and physical properties.

Packaging and Storage

The final formulated this compound products are packaged in appropriate, labeled containers and stored in controlled environments to maintain their stability and efficacy.

Manufacturing Process Workflow

The following diagram provides a high-level overview of the this compound manufacturing process.

Caption: High-level workflow of the this compound manufacturing process.

References

The Developmental History of Butachlor: A Technical Guide to a Pre-Emergent Herbicide

An In-depth Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Butachlor, a member of the chloroacetamide class of herbicides, was first introduced around 1970 and has since become a widely utilized pre-emergent herbicide for the control of annual grasses and some broad-leaved weeds in a variety of crops, most notably rice.[1] Its efficacy lies in its ability to be absorbed by germinating shoots and roots, where it selectively inhibits a crucial biochemical pathway, leading to the cessation of weed growth before they can compete with the desired crop.[2] This technical guide provides a comprehensive overview of the history of this compound's development, including its chemical synthesis, mechanism of action, toxicological profile, and the experimental methodologies used in its evaluation.

Physicochemical and Toxicological Profile

The development of any herbicide requires a thorough understanding of its chemical and physical properties, as well as its toxicological impact. This compound is a light yellow oily liquid with a molecular formula of C17H26ClNO2.[1] Key physicochemical and toxicological data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 311.85 g/mol | [1] |

| Physical State | Light yellow oily liquid | [1] |

| Solubility in Water | 20 mg/L (at 20 °C) | |

| Vapor Pressure | 2.90 x 10⁻⁶ mm Hg (at 25 °C) | |

| Octanol/Water Partition Coefficient (log Kow) | 4.5 |

Table 2: Toxicological Data for this compound

| Test | Species | Result | Reference |

| Acute Oral LD50 | Rat | 1740 mg/kg | |

| Acute Dermal LD50 | Rabbit | >13,000 mg/kg | |

| 96-hour LC50 | Rainbow Trout | 0.52 mg/L | |

| 96-hour LC50 | Bluegill Sunfish | 0.44 mg/L | |

| 48-hour EC50 | Daphnia magna | 2.4 mg/L |

Chemical Synthesis

The commercial production of this compound typically involves a two-step process. The first step is the synthesis of an acetamide intermediate, followed by a condensation reaction.

A common synthesis route involves the reaction of 2,6-diethylaniline with chloroacetyl chloride to form N-(2,6-diethylphenyl)chloroacetamide. This intermediate is then reacted with paraformaldehyde and n-butanol in the presence of an acid catalyst to yield this compound.

Below is a generalized experimental protocol for the synthesis of this compound:

Experimental Protocol: Synthesis of this compound

-

Synthesis of N-(2,6-diethylphenyl)chloroacetamide:

-

In a reaction vessel, dissolve 2,6-diethylaniline in a suitable inert solvent such as toluene.

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride to the cooled solution while stirring.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by techniques like TLC or GC).

-

Wash the reaction mixture with water and a dilute base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and concentrate under reduced pressure to obtain the crude N-(2,6-diethylphenyl)chloroacetamide intermediate.

-

-

Synthesis of this compound:

-

To the crude intermediate from the previous step, add n-butanol and paraformaldehyde.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

-

Monitor the reaction for completion.

-

After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base.

-

Wash the mixture with water to remove salts and other water-soluble impurities.

-

Purify the crude this compound by vacuum distillation or column chromatography to obtain the final product.

-

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound's herbicidal activity stems from its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various cellular structures, including the cuticle and cell membranes. The inhibition of VLCFA synthesis disrupts cell division and elongation, ultimately leading to the death of the emerging weed seedling.

The biosynthesis of VLCFAs is a four-step elongation cycle that occurs in the endoplasmic reticulum. The key enzyme in this pathway, and the primary target of chloroacetamide herbicides like this compound, is 3-ketoacyl-CoA synthase (KCS).

Efficacy and Crop Selectivity

The effectiveness of a pre-emergent herbicide is determined by its ability to control a broad spectrum of weeds without causing significant injury to the crop. This compound has demonstrated good efficacy against many annual grasses and some broadleaf weeds.

Table 3: Weed Control Efficacy of this compound in Rice

| Weed Species | Common Name | Efficacy Rating |

| Echinochloa crus-galli | Barnyardgrass | Excellent |

| Cyperus difformis | Smallflower Umbrella Sedge | Good |

| Monochoria vaginalis | Monochoria | Good |

| Fimbristylis miliacea | Ricefield Fimbristylis | Good |

| Ludwigia octovalvis | Long-fruited Primrose-willow | Fair |

Efficacy ratings are generalized and can be influenced by application rate, timing, and environmental conditions.

The selectivity of this compound in crops like rice is attributed to the crop's ability to rapidly metabolize the herbicide into non-toxic compounds.

Experimental Protocol: Herbicide Efficacy Trial

A standard protocol for evaluating the efficacy of a pre-emergent herbicide like this compound in a field setting would typically involve the following steps:

-

Experimental Design:

-

Select a suitable field with a known history of the target weed species.

-

Design the experiment using a randomized complete block design with multiple replications (typically 3-4).

-

Include various treatment rates of this compound, an untreated control (weedy check), and a weed-free control (hand-weeded).

-

-

Plot Establishment and Herbicide Application:

-

Prepare the seedbed according to standard agricultural practices for the specific crop.

-

Mark out individual plots of a defined size (e.g., 3m x 5m).

-

Apply the this compound treatments uniformly to the soil surface before the emergence of the crop and weeds, using a calibrated sprayer to ensure accurate application rates.

-

-

Data Collection:

-

At specified intervals after application (e.g., 15, 30, and 60 days), assess weed control by counting the number of weeds per unit area (e.g., a 0.25 m² quadrat) and/or by visually rating the percentage of weed control compared to the untreated control.

-

Assess crop injury by visually rating any phytotoxic effects (e.g., stunting, chlorosis) on a scale of 0% (no injury) to 100% (crop death).

-

At the end of the growing season, harvest the crop from the center of each plot to determine the yield.

-

-

Data Analysis:

-

Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments for weed control, crop injury, and yield.

-

Conclusion

The development of this compound as a pre-emergent herbicide represents a significant advancement in weed management technology. Its selective inhibition of very-long-chain fatty acid synthesis provides an effective means of controlling a wide range of annual grasses and some broadleaf weeds in important crops. A thorough understanding of its chemical synthesis, mode of action, and toxicological profile, as well as the rigorous experimental protocols used for its evaluation, are essential for its continued safe and effective use in agriculture and for the development of future herbicide technologies.

References

An In-depth Technical Guide to Butachlor: Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of Butachlor. The information is curated for researchers, scientists, and professionals in drug development who require detailed technical data.

Chemical Identity and Molecular Structure

This compound, known by its IUPAC name N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide, is a selective pre-emergent herbicide belonging to the chloroacetanilide class.[1][2] Its chemical formula is C₁₇H₂₆ClNO₂.[1][3]